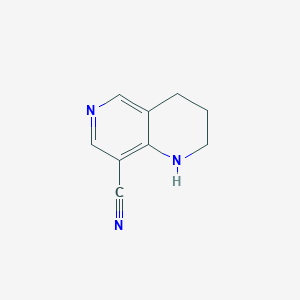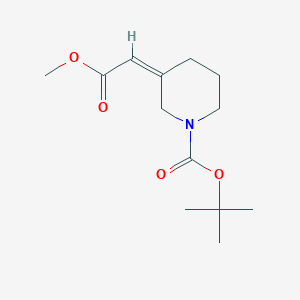
1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone
Vue d'ensemble
Description
The compound “1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone” is a chemical with the molecular formula C12H17N3OS and a molecular weight of 251.35 . It appears as a light yellow solid .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a cyclopentylamino group and a methylsulfanyl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound was formed.Physical and Chemical Properties Analysis
This compound is a light yellow solid . Other physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound and its functional groups.Applications De Recherche Scientifique
Heterocyclic Synthesis and Chromophore Properties
One of the notable applications of compounds related to 1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone is in the field of heterocyclic synthesis. For instance, a study focused on synthesizing various heterocyclic chalcone derivatives containing a thieno[2,3-d]pyrimidine-based chromophore. These derivatives showed potential in creating dyes with hues ranging from greenish-yellow to orange, demonstrating their utility in colorimetric applications (Ho & Yao, 2013).
Antimicrobial Activity
Another significant area of research involving related compounds is their antimicrobial activity. For instance, 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound with a similar structure, was found to have significant antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Synthesis of Antifungal Agents
In pharmaceutical research, related compounds have been used in the synthesis of antifungal agents. For instance, during the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, similar compounds played a crucial role in establishing the relative stereochemistry vital for the drug's efficacy (Butters et al., 2001).
Docking Studies and Antibacterial Properties
Compounds like 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-α]pyrimidine-6-yl)ethanone, which bear resemblance to the compound , have been synthesized and evaluated for their antimicrobial properties. Docking studies against protein DNA gyrase and in vitro antimicrobial activities have been conducted, indicating their potential as broad-spectrum antibacterial agents (Bhadraiah et al., 2020).
Synthesis of Novel Thieno[2, 3-d]pyrimidines
The synthesis of novel thieno[2, 3-d]pyrimidines and their antibacterial activity also represent a key application area. These compounds, similar in structure to this compound, have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections (Salahuddin, Kakad, & Shantakumar, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-(cyclopentylamino)-2-methylsulfanylpyrimidin-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-8(16)10-7-13-12(17-2)15-11(10)14-9-5-3-4-6-9/h7,9H,3-6H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCWQVRWHSCOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1NC2CCCC2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


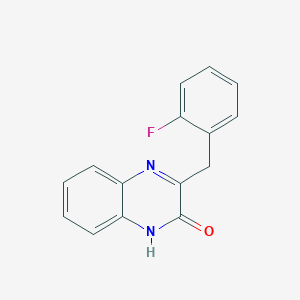
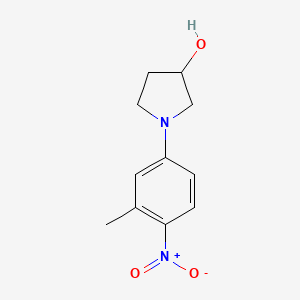

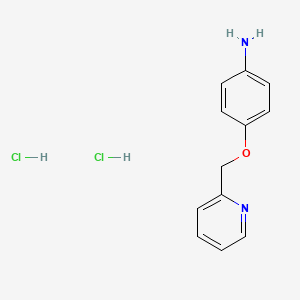


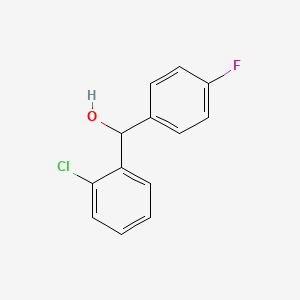

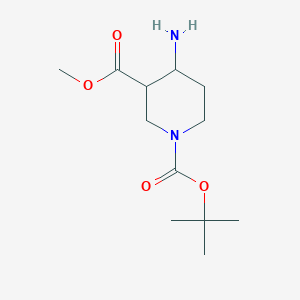
![Methyl 8-[(1R,2S)-2-hexylcyclopropyl]octanoate](/img/structure/B3132009.png)
